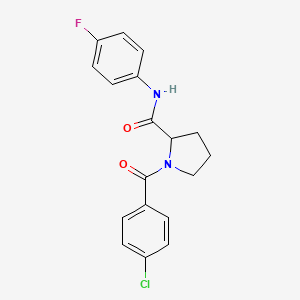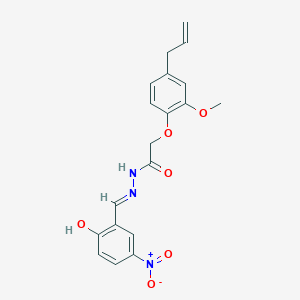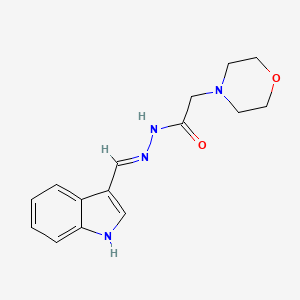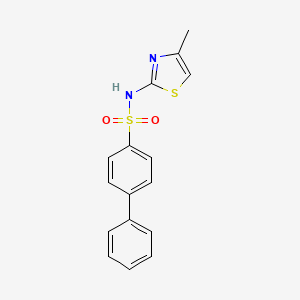
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound belongs to the class of proline derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. The compound has been found to enhance GABAergic neurotransmission, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anticonvulsant and analgesic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. The compound has also been found to exhibit good bioavailability and pharmacokinetic properties. However, the limitations of this compound include its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for the research on 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide. One direction is to investigate its potential applications in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify specific targets for drug development. Additionally, future research could focus on developing more selective analogs of this compound to minimize potential toxicity and improve its efficacy.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide is a promising compound for drug development. It has shown anticonvulsant, analgesic, and anti-inflammatory activities in animal models and has potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more selective analogs with improved efficacy and safety.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide can be synthesized using various methods, including the reaction of proline with 4-chlorobenzoyl chloride and 4-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)prolinamide has been studied for its potential applications in drug development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. The compound has also shown promising results in the treatment of neuropathic pain and epilepsy.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTFICYXFVXJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(4-fluorophenyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![N-[2-(1-pyrrolidinyl)-2-(2-thienyl)ethyl]-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-3-isoxazolecarboxamide](/img/structure/B6078273.png)
![2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6078277.png)
![(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)